

¹H NMR spectral analysis of 2-Phenyl-4-penten-2-ol

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Compound of Interest

Compound Name: **2-Phenyl-4-penten-2-ol**

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An In-depth Technical Guide to the ¹H NMR Spectral Analysis of **2-Phenyl-4-penten-2-ol**

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of **2-phenyl-4-penten-2-ol**, a tertiary alcohol featuring both aromatic and vinylic functionalities. We will deconstruct the molecule's proton environments, predict the corresponding spectral features—chemical shift, integration, and multiplicity—and outline a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular characterization.

Introduction: The Molecular Blueprint

2-Phenyl-4-penten-2-ol ($C_{11}H_{14}O$) is a molecule that presents a rich tapestry of proton environments, making it an excellent subject for ¹H NMR analysis.^{[1][2]} Its structure incorporates a tertiary alcohol, a phenyl group, and a terminal alkene. Each of these functional groups imparts distinct electronic effects that influence the magnetic environment of nearby protons, resulting in a characteristic and interpretable NMR spectrum. Understanding this spectrum is key to confirming the molecule's identity and purity.

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like protons, will align with an external magnetic field.[3] The absorption of radiofrequency radiation can induce a "spin flip" to a higher energy state. The precise frequency required for this transition is highly sensitive to the local electronic environment of the proton, a phenomenon known as the chemical shift (δ).[4] Furthermore, the magnetic fields of neighboring protons can influence each other, leading to signal splitting (spin-spin coupling), which provides valuable information about the connectivity of atoms.[3]

Figure 1: Structure of **2-Phenyl-4-penten-2-ol** with proton environments labeled (a-i).

Predicted ¹H NMR Spectral Parameters

A detailed prediction of the ¹H NMR spectrum requires analyzing each unique proton environment. The electron-withdrawing and anisotropic effects of the phenyl, hydroxyl, and vinyl groups create a dispersed and highly informative spectrum.

Proton Environment Analysis

- Methyl Protons (a): These three protons are attached to a tertiary carbon bearing an oxygen and a phenyl group. They are equivalent and have no adjacent protons, so they will appear as a singlet.
- Hydroxyl Proton (b): This proton is attached to oxygen. Its chemical shift is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to rapid chemical exchange, which averages out coupling to neighboring protons.[5]
- Allylic Methylene Protons (c): These two protons are adjacent to the vinyl group. They are chemically equivalent but will be split by the neighboring vinyl proton (d).
- Vinylic Protons (d, e, f): These three protons are on the carbon-carbon double bond. They are all chemically non-equivalent and will exhibit complex splitting patterns due to mutual coupling.
 - Proton (d): Coupled to the allylic protons (c) and the two other vinylic protons (e, f).
 - Proton (e): Geminal to proton (f) and cis to proton (d).

- Proton (f): Geminal to proton (e) and trans to proton (d).
- Aromatic Protons (g, h, i): The five protons on the phenyl ring are not all equivalent. Protons ortho to the substituent (g) will be different from the meta (h) and para (i) protons. They typically appear as a complex multiplet in the aromatic region of the spectrum.

Quantitative Data Summary

The predicted spectral parameters are summarized in the table below. Chemical shift ranges are based on established values for similar functional groups.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Coupling constants (J) are predicted based on typical values for vicinal, geminal, cis, and trans relationships.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Label	Proton Type	Integration	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
a	-CH ₃	3H	1.5 - 1.7	Singlet (s)	N/A
b	-OH	1H	1.5 - 4.0 (variable)	Broad Singlet (br s)	N/A
c	Allylic -CH ₂ -	2H	2.6 - 2.8	Doublet (d)	$^3J_{cd} \approx 7-8$
d	Vinylic -CH=	1H	5.7 - 6.0	Multiplet (m) or ddt	$^3J_{cd} \approx 7-8$, $^3J_{de}(\text{cis}) \approx 10-12$, $^3J_{df}(\text{trans}) \approx 15-18$
e	Vinylic =CH ₂	1H	5.0 - 5.2	Multiplet (m) or dd	$^3J_{de}(\text{cis}) \approx 10-12$, $^2J_{ef}(\text{gem}) \approx 1-3$
f	Vinylic =CH ₂	1H	5.2 - 5.4	Multiplet (m) or dd	$^3J_{df}(\text{trans}) \approx 15-18$, $^2J_{ef}(\text{gem}) \approx 1-3$
g,h,i	Aromatic Ar-H	5H	7.2 - 7.5	Multiplet (m)	ortho, meta, para couplings

Experimental Protocol for Data Acquisition

To obtain a high-quality ¹H NMR spectrum, a standardized and validated protocol is essential. The following steps describe a field-proven methodology.

Sample Preparation

- Mass Measurement: Accurately weigh approximately 5-10 mg of **2-phenyl-4-penten-2-ol**.

- Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.
- Reference Standard: Add a small amount (1-2 drops of a dilute solution) of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[4] In many commercial deuterated solvents, TMS is already included.
- Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.

D₂O Shake for Hydroxyl Proton Confirmation

The signal for the hydroxyl proton (b) can be definitively identified using a deuterium exchange experiment.[5]

- Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum as described above.
- Add D₂O: Remove the NMR tube from the spectrometer, add one to two drops of deuterium oxide (D₂O), and cap the tube.
- Mix: Gently shake the tube to mix the layers. The hydroxyl proton (-OH) will exchange with deuterium from D₂O to form -OD.
- Re-acquire Spectrum: Acquire a second ¹H NMR spectrum. The peak corresponding to the hydroxyl proton will have disappeared or significantly diminished in intensity, confirming its assignment.

Figure 2: Standard workflow for ¹H NMR spectral acquisition and analysis.

In-depth Spectral Interpretation

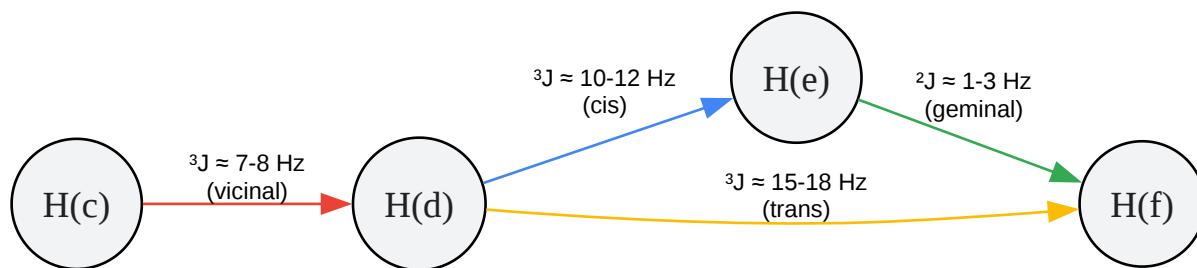
The true power of NMR lies in the detailed analysis of the acquired spectrum, where predicted patterns are matched to observed signals.

The Aromatic and Aliphatic Singlets

- Aromatic Region (δ 7.2-7.5): The five protons on the phenyl ring will produce a complex multiplet. The electronic environment of the ortho, meta, and para protons are slightly different, but often their signals overlap, especially on lower-field instruments, resulting in a single, complex signal integrating to 5H.
- Methyl Singlet (a, δ ~1.6 ppm): The signal for the methyl group is expected to be a sharp singlet integrating to 3H. Its upfield position is characteristic of alkyl protons, though it is slightly deshielded by the adjacent phenyl and hydroxyl groups.

The Allylic-Vinylic System: A Network of Couplings

This is the most structurally informative region of the spectrum. The spin-spin coupling between protons c, d, e, and f provides unambiguous evidence for the 4-penten-2-ol substructure.



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